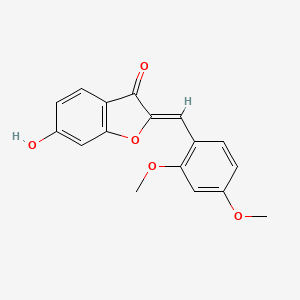

(2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Description

The compound (2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a benzofuranone derivative characterized by a Z-configuration double bond connecting the benzofuran core to a 2,4-dimethoxy-substituted benzylidene group. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound is synthesized via condensation of 6-hydroxybenzofuran-3(2H)-one with 2,4-dimethoxybenzaldehyde under acidic or basic conditions . Its molecular formula is C₁₇H₁₄O₅, with a molecular weight of 298.29 g/mol.

Properties

IUPAC Name |

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-12-5-3-10(14(9-12)21-2)7-16-17(19)13-6-4-11(18)8-15(13)22-16/h3-9,18H,1-2H3/b16-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKDSSOVVTVBDK-APSNUPSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2,4-Dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated derivative.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

Oxidation: Formation of 2-(2,4-dimethoxybenzylidene)-6-oxo-1-benzofuran-3(2H)-one.

Reduction: Formation of 2-(2,4-dimethoxybenzyl)-6-hydroxy-1-benzofuran-3(2H)-one.

Substitution: Formation of derivatives with substituted methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. Studies may focus on its anti-inflammatory, antioxidant, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity

Mechanism of Action

The mechanism of action of (2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

Key structural analogs differ in substituent patterns on the benzylidene ring or benzofuran core. These modifications influence physicochemical properties, reactivity, and biological activity.

Table 1: Substituent Comparison of Selected Analogs

Physicochemical Properties

Substituents significantly impact melting points (m.p.), solubility, and stability:

Table 2: Physical Properties

Key Observations :

- Electron-donating groups (e.g., methoxy, hydroxy) increase solubility in polar solvents due to enhanced hydrogen bonding .

Table 3: Reported Bioactivities of Analogs

Key Insights :

- Methoxy-to-hydroxy conversion (e.g., sulfuretin ) enhances antioxidant capacity due to phenolic groups.

- Halogenated derivatives (e.g., SR-F-125 ) show promise in targeting cellular stress pathways, likely due to improved membrane permeability from lipophilic Cl/F groups.

Biological Activity

(2Z)-2-(2,4-Dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one, a synthetic compound with the molecular formula , has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.

Chemical Structure

The compound features a benzofuran core substituted with a dimethoxybenzylidene group and a hydroxy group, contributing to its diverse biological activities. The structural formula is represented as follows:

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the benzofuran moiety enhances the ability to scavenge free radicals. A study demonstrated that derivatives of benzofuran showed substantial inhibition of lipid peroxidation in vitro, suggesting potential protective effects against oxidative stress .

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects through various in vitro assays. It was shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.

A notable case study involved the administration of this compound in a murine model of inflammation, where it significantly reduced paw edema compared to the control group .

3. Anticancer Activity

The anticancer potential of (2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has been investigated against various cancer cell lines, including breast and colon cancer cells.

Case Study:

A recent study tested the compound's cytotoxicity on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated that the compound exhibited an IC50 value of 20 µM against MCF-7 cells and 25 µM against HT-29 cells, demonstrating significant antiproliferative activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Induction of apoptosis via mitochondrial pathway |

| HT-29 | 25 | Cell cycle arrest at G0/G1 phase |

The biological activities of (2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl groups donate electrons to neutralize free radicals.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway reduces cytokine production.

- Anticancer Mechanism : Induction of apoptosis through caspase activation and disruption of mitochondrial membrane potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.